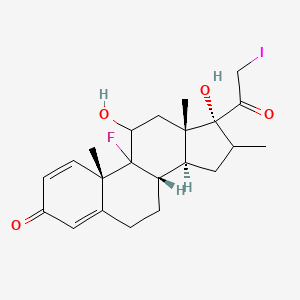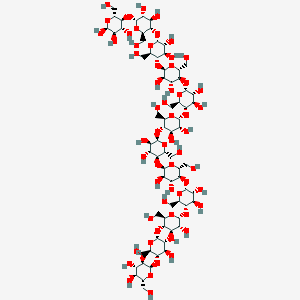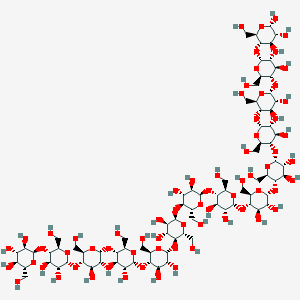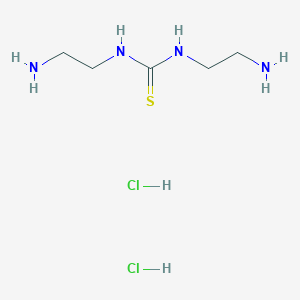
Dexamethasone 21-Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-Iodide is a compound with the molecular formula C22H28FIO4 . It is a synthetic glucocorticoid (GC) and has a wide spectrum of pharmacological activity . It acts as an anti-inflammatory and immunosuppressant agent .
Synthesis Analysis
The synthesis of Dexamethasone conjugates involves various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular weight of Dexamethasone 21-Iodide is 502.4 g/mol . The IUPAC name is (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .
Chemical Reactions Analysis
Dexamethasone conjugates were synthesized by a cross-linking reaction using Traut’s reagent and DEX-21-mesylate .
Physical And Chemical Properties Analysis
Dexamethasone 21-Iodide has a molecular weight of 502.4 g/mol, XLogP3 of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are 502.10164 g/mol .
Applications De Recherche Scientifique
Dexamethasone is used as an anti-inflammatory drug in veterinary medicine. It has been shown to affect insulin sensitivity in horses, indicating its impact on metabolic processes (Brennan & Urschel, 2014).
In prenatal treatment, dexamethasone has been used to prevent congenital adrenal hyperplasia, a condition affecting steroid hormone production. The drug was found to be effective in reducing virilization in female fetuses (Speiser, Mercado, & New, 1993).
Dexamethasone concentration gradients have been studied in the inner ear, demonstrating its potential in treating inner ear diseases (Plontke et al., 2008).
Encapsulating dexamethasone in erythrocytes has been explored as a treatment for steroid-dependent inflammatory bowel disease (IBD), showing promise in maintaining clinical remission and reducing steroid-related side effects (Annese et al., 2005).
The drug's effects on cellular proliferation, apoptosis, and specific enzyme activities have been studied in bovine corneal endothelial cells, highlighting its influence on cellular processes (Chen et al., 2006).
Dexamethasone's utility in controlled-release drug delivery systems for ophthalmic treatments has been demonstrated, offering potential advantages in reducing side effects like high intraocular pressure (Wang et al., 2014).
Its pharmacokinetics and pharmacodynamics have been studied in various contexts, including its conversion to active forms in the body and its distribution in relation to receptor sites (Hargunani et al., 2006).
Dexamethasone has also been investigated for its effects on gene expression, such as its regulation of the sodium/iodide symporter gene in certain cell types, influencing iodide transport (Spitzweg et al., 1999).
Safety And Hazards
Orientations Futures
Dexamethasone shows potent anti-tumor effect in multiple cancer cell lines when cocultured with T cells . It has been identified as a major development in the fight against COVID-19 . Future research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months .
Propriétés
IUPAC Name |
(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21?,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUPNKAJNZCGM-GZCFLHMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FIO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone 21-Iodide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)